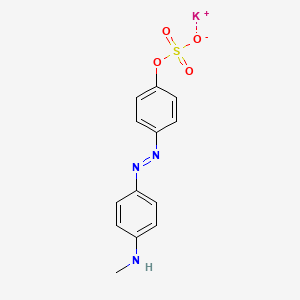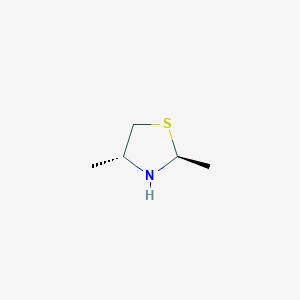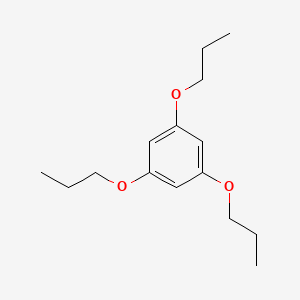
Tris(trimethylolpropane mono(2,3-dibromopropylether)) phosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(trimethylolpropane mono(2,3-dibromopropylether)) phosphite is a complex organophosphorus compound known for its flame-retardant properties. It is used in various industrial applications to enhance the fire resistance of materials such as plastics, textiles, and foams. The compound’s molecular formula is C27H51Br6O9P, and it has a molecular weight of 1030.09 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(trimethylolpropane mono(2,3-dibromopropylether)) phosphite typically involves the reaction of trimethylolpropane with 2,3-dibromopropyl chloride in the presence of a base to form the mono(2,3-dibromopropylether) derivative. This intermediate is then reacted with phosphorus trichloride to yield the final phosphite compound. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified through distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Tris(trimethylolpropane mono(2,3-dibromopropylether)) phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, forming less brominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .
Major Products
The major products formed from these reactions include various phosphates, less brominated derivatives, and substituted phosphites. These products can have different properties and applications depending on the nature of the substituents .
Scientific Research Applications
Tris(trimethylolpropane mono(2,3-dibromopropylether)) phosphite has several scientific research applications:
Chemistry: Used as a flame retardant in polymer chemistry to enhance the fire resistance of materials.
Biology: Studied for its potential effects on biological systems, including its toxicity and environmental impact.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the production of flame-retardant materials, including textiles, foams, and plastics
Mechanism of Action
The flame-retardant properties of Tris(trimethylolpropane mono(2,3-dibromopropylether)) phosphite are primarily due to its ability to release bromine radicals upon heating. These radicals interfere with the combustion process by reacting with free radicals in the flame, thereby slowing down or extinguishing the fire. The compound also forms a protective char layer on the material’s surface, further enhancing its fire resistance .
Comparison with Similar Compounds
Similar Compounds
Tris(2,3-dibromopropyl) phosphate: Another brominated flame retardant with similar applications but different chemical structure.
Tris(2,3-dibromopropyl) isocyanurate: A brominated flame retardant used in various industries, known for its high efficiency and low cost
Uniqueness
Tris(trimethylolpropane mono(2,3-dibromopropylether)) phosphite is unique due to its specific molecular structure, which provides a balance between flame retardancy and material compatibility. Its ability to form stable complexes with various substances makes it versatile for different applications .
Properties
CAS No. |
68555-84-0 |
|---|---|
Molecular Formula |
C27H51Br6O9P |
Molecular Weight |
1030.1 g/mol |
IUPAC Name |
tris[2-(2,3-dibromopropoxymethyl)-2-(hydroxymethyl)butyl] phosphite |
InChI |
InChI=1S/C27H51Br6O9P/c1-4-25(13-34,16-37-10-22(31)7-28)19-40-43(41-20-26(5-2,14-35)17-38-11-23(32)8-29)42-21-27(6-3,15-36)18-39-12-24(33)9-30/h22-24,34-36H,4-21H2,1-3H3 |
InChI Key |
JNXGQFWFUVSSJP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)(COCC(CBr)Br)COP(OCC(CC)(CO)COCC(CBr)Br)OCC(CC)(CO)COCC(CBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclopropyl cyano[(cyanomethoxy)imino]acetate](/img/structure/B14465500.png)

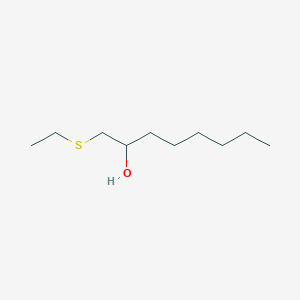
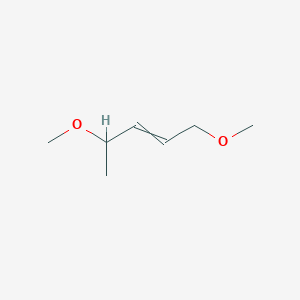

![1,6-Dioxaspiro[4.5]dec-3-en-2-one](/img/structure/B14465530.png)
![{[18-(4-Methylpiperidin-1-YL)-18-oxooctadecan-9-YL]sulfanyl}acetic acid](/img/structure/B14465532.png)
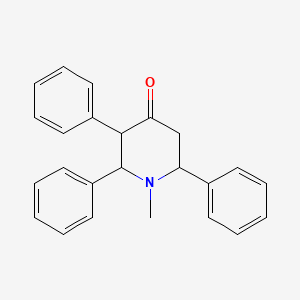

![1,1'-[1,3-Phenylenedi(ethane-2,1-diyl)]bis[3-(chloromethyl)benzene]](/img/structure/B14465563.png)
